N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide
CAS No.:
Cat. No.: VC14816868
Molecular Formula: C18H15N3O4S
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15N3O4S |
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Molecular Weight | 369.4 g/mol |
IUPAC Name | N-benzyl-4-nitro-N-pyridin-2-ylbenzenesulfonamide |
Standard InChI | InChI=1S/C18H15N3O4S/c22-21(23)16-9-11-17(12-10-16)26(24,25)20(18-8-4-5-13-19-18)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Standard InChI Key | YWWAVBJQCYALAE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of N-benzyl-4-nitro-N-(pyridin-2-yl)benzenesulfonamide is C₁₈H₁₄N₃O₄S, with a molecular weight of 368.39 g/mol. Key structural attributes include:
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A 4-nitrobenzenesulfonyl backbone providing electrophilic character.
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N-Benzyl and N-pyridin-2-yl substituents contributing steric bulk and hydrogen-bonding capabilities.
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A sulfonamide bridge (-SO₂-N<) enabling interactions with biological targets via hydrogen bonding and electrostatic forces .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₁₄N₃O₄S |
Molecular Weight | 368.39 g/mol |
LogP (Partition Coeff.) | ~4.9 (predicted) |
Polar Surface Area | 54.55 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 7 |
The nitro group at the para position enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions . The pyridinyl moiety introduces aromatic π-π stacking capabilities, while the benzyl group contributes hydrophobic interactions .
Synthesis and Optimization
The synthesis follows a two-step protocol derived from established benzenesulfonamide methodologies :
Sulfonylation of 2-Aminopyridine
4-Nitrobenzenesulfonyl chloride reacts with 2-aminopyridine in aqueous sodium acetate at 80–85°C for 8 hours, yielding N-(pyridin-2-yl)-4-nitrobenzenesulfonamide as an intermediate. This step proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic sulfur center .
N-Benzylation via Alkylation
The intermediate undergoes benzylation using benzyl bromide in tetrahydrofuran (THF) with potassium carbonate as a base. The reaction likely follows an SN1-like mechanism, where the benzyl bromide generates a stabilized benzylic carbocation, which reacts with the sulfonamide’s deprotonated nitrogen .
Table 2: Representative Synthesis Conditions
Parameter | Value |
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Solvent | Tetrahydrofuran (THF) |
Temperature | Room temperature |
Reaction Time | 24 hours |
Base | K₂CO₃ |
Yield | 70–82% (predicted) |
Characteristic byproducts include unreacted starting materials and mono-alkylated species, necessitating purification via column chromatography .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
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S=O Stretches: Strong absorptions at 1370–1380 cm⁻¹ (asymmetric) and 1150–1160 cm⁻¹ (symmetric) .
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Nitro Group: Peaks at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
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Aromatic C-H Bends: Signals near 750–850 cm⁻¹ confirm substituted benzene rings .
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
X-ray Crystallography
While crystallographic data for this specific compound are unavailable, analogous N-benzylbenzenesulfonamides exhibit orthorhombic crystal systems (e.g., Pna21 space group) with tetrahedral geometry around sulfur . The nitro group likely induces planar distortion in the benzene ring .
Pharmacological and Biochemical Properties
Antioxidant Activity
Pyridinyl and nitro groups may confer radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), with predicted EC₅₀ values of <50 μM .
ADMET Predictions
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Absorption: High gastrointestinal absorption (Log Kp: −5.83 to −6.54 cm/s) .
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CYP Inhibition: Strong inhibitory potential for cytochrome P450 isoforms (e.g., CYP2C9, CYP3A4) .
Applications and Future Directions
Therapeutic Candidates
The compound’s dual enzyme inhibition and antioxidant properties position it as a candidate for:
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Type 2 Diabetes Management: Targeting α-glucosidase and α-amylase .
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Antimicrobial Agents: Urease inhibition may disrupt Helicobacter pylori metabolism .
Material Science
Sulfonamide derivatives are explored as corrosion inhibitors and polymer stabilizers due to their electron-deficient aromatic systems .
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